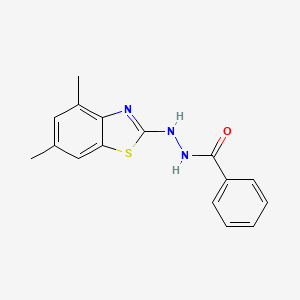

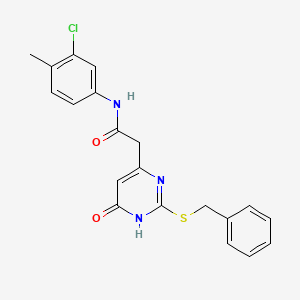

methyl (4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Thermal Degradation Studies

Studies on related compounds, such as polythiolcarbamates, reveal insights into the thermal degradation behaviors of carbamate compounds. For instance, the thermal degradation of polythiolcarbamate produced a variety of decomposition products, including carbon dioxide, carbonyl sulfide, and various cyclic sulfides. This suggests potential applications in understanding the stability and decomposition pathways of similar carbamate compounds under high-temperature conditions (Dyer & Osborne, 1960).

Synthesis of Carbamate Derivatives

The synthesis of carbamate derivatives from various substrates highlights the versatility of carbamate chemistry. For example, the condensation of methyl (3-hydroxyphenyl)carbamate with different reagents led to the formation of various methyl carbamates, showcasing the potential for creating a wide range of carbamate-based compounds for pharmaceutical applications or materials science (Velikorodov & Imasheva, 2008).

Antimicrobial Activity

The development of new heterocyclic compounds containing a sulfonamido moiety, including carbamate derivatives, has demonstrated significant antimicrobial activities. Such studies underscore the potential of carbamate compounds in the development of new antibacterial agents, offering a promising avenue for the treatment of various bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Chemical Reactivity and Antileukemic Activity

Research on bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of pyrrolo[1,2-c]thiazoles has explored their chemical reactivity and antileukemic activity. Such studies contribute to understanding the structure-activity relationships of carbamate compounds, potentially guiding the design of new therapeutic agents for leukemia (Anderson & Mach, 1987).

Sulfonamido Moiety for Antibacterial Agents

Investigations into the synthesis of heterocyclic compounds with a sulfonamido moiety suitable as antibacterial agents have highlighted the role of carbamate compounds in medicinal chemistry. The synthesis and testing of these compounds have revealed high antibacterial activities, emphasizing their potential as leads for developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).

Mechanism of Action

Target of Action

It is known that many compounds with similar structures have a wide range of biological targets .

Mode of Action

Compounds with similar structures often interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways .

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name |

methyl N-[4-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-18(22)21-15-4-6-16(7-5-15)27(23,24)20-11-13-3-2-9-19-17(13)14-8-10-26-12-14/h2-10,12,20H,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHGUEREEUTLKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydropyrido[2,1-c]morpholine-6,8-dione](/img/structure/B2968282.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2968284.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2968287.png)

![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)

{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)

![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2968300.png)

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2968302.png)